molecular formula C9H14N2OS B2530974 Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS No. 1249342-93-5

Piperidine, 4-[(2-thiazolyloxy)methyl]-

Cat. No.: B2530974
CAS No.: 1249342-93-5
M. Wt: 198.28
InChI Key: LATZTKNZYIUTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 4-[(2-thiazolyloxy)methyl]- is a heterocyclic organic compound that features a piperidine ring substituted with a thiazolyloxy group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The thiazole ring adds further chemical diversity and potential biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[(2-thiazolyloxy)methyl]- typically involves the reaction of piperidine with a thiazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of Piperidine, 4-[(2-thiazolyloxy)methyl]- may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[(2-thiazolyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, typically reducing any carbonyl groups present in the molecule.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides or sulfoxides.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Piperidine, 4-[(2-thiazolyloxy)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurology and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring containing one nitrogen atom.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

    Piperidinones: Piperidine derivatives with a carbonyl group.

Uniqueness

Piperidine, 4-[(2-thiazolyloxy)methyl]- is unique due to the combination of the piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZTKNZYIUTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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